Superior Broad-Spectrum Potency: CRA-026440 Exhibits 10- to 40-Fold Greater HDAC Inhibition than Belinostat
CRA-026440 demonstrates significantly higher potency across class I HDAC isoforms compared to the FDA-approved broad-spectrum HDAC inhibitor belinostat. While belinostat inhibits HDAC1, HDAC2, HDAC3, and HDAC8 with IC50 values of 41, 125, 30, and 216 nM, respectively [1], CRA-026440 inhibits the same isoenzymes with Ki values of 4, 14, 11, and 7 nM [2]. This translates to an approximately 10-fold greater potency against HDAC1, 9-fold against HDAC2, 3-fold against HDAC3, and 31-fold against HDAC8. The enhanced potency of CRA-026440 at lower concentrations may translate to a wider therapeutic window and reduced off-target effects in cellular and in vivo models.
| Evidence Dimension | HDAC Isoform Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 4 nM (HDAC1), 14 nM (HDAC2), 11 nM (HDAC3), 7 nM (HDAC8) |
| Comparator Or Baseline | Belinostat: IC50 = 41 nM (HDAC1), 125 nM (HDAC2), 30 nM (HDAC3), 216 nM (HDAC8) |
| Quantified Difference | CRA-026440 is 10-fold (HDAC1), 9-fold (HDAC2), 3-fold (HDAC3), and 31-fold (HDAC8) more potent |
| Conditions | Recombinant human HDAC enzyme assays; Ki vs. IC50 comparison (note: different experimental endpoints) |
Why This Matters
Higher potency allows for lower effective doses, potentially reducing dose-limiting toxicities and improving the therapeutic index in preclinical models.
- [1] Belinostat product datasheet. Cayman Chemical (Item No. 34084). View Source
- [2] Cao ZA, Bass KE, Balasubramanian S, et al. CRA-026440: a potent, broad-spectrum, hydroxamic histone deacetylase inhibitor with antiproliferative and antiangiogenic activity in vitro and in vivo. Mol Cancer Ther. 2006;5(7):1693-1701. View Source
